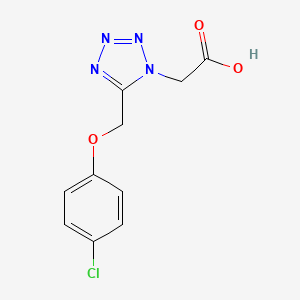

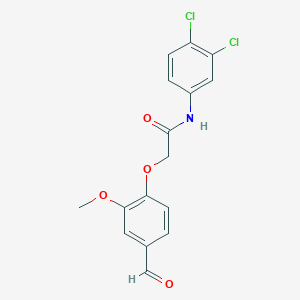

2-(5-((4-Chlorophenoxy)methyl)-1H-tetrazol-1-yl)acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

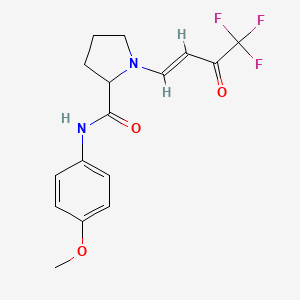

“2-(5-((4-Chlorophenoxy)methyl)-1H-tetrazol-1-yl)acetic acid” is a chemical compound with the empirical formula C10H9ClN4O3 . It is a solid substance .

Molecular Structure Analysis

The molecular structure of “2-(5-((4-Chlorophenoxy)methyl)-1H-tetrazol-1-yl)acetic acid” can be represented by the SMILES stringO=C(O)CN1C(COC2=CC=C(Cl)C=C2)=NN=N1 . Physical And Chemical Properties Analysis

“2-(5-((4-Chlorophenoxy)methyl)-1H-tetrazol-1-yl)acetic acid” is a solid substance . Its molecular weight is 268.66 .Applications De Recherche Scientifique

Synthesis and Pharmacological Applications

The compound 2-(5-((4-Chlorophenoxy)methyl)-1H-tetrazol-1-yl)acetic acid and its derivatives have been extensively explored in the field of medicinal chemistry. A study focused on synthesizing N-substituted derivatives involving 4-chlorophenoxyacetic acid as a precursor. These derivatives have been recognized as potential anti-bacterial agents against both gram-negative and gram-positive bacteria, displaying moderate inhibitory effects on the α-chymotrypsin enzyme. The remarkable anti-bacterial potential was especially noted in one derivative against specific bacterial strains. Computational docking was used to understand the interaction of these compounds with α-chymotrypsin enzyme protein, and the bioactivity data correlated significantly with the active binding sites identified. The study also noted that specific substitutions on the oxadiazole moiety led to less cytotoxic compounds, suggesting a potential for synthesizing safer pharmacological agents (Siddiqui et al., 2014).

Analysis of Derivatives and Environmental Applications

A range of studies has been conducted on derivatives of the compound and related structures, focusing on their synthesis, characterization, and potential environmental applications. One study detailed the synthesis of [1-14 C]2-(1H-tetrazol-5-yl)acetic acid, necessary as an intermediate in developing a specific compound for metabolic profiling studies (Maxwell & Tran, 2017). Another study synthesized and characterized 5-(tetrazol-1-yl)-2H-tetrazole, and its salts, to evaluate their potential as energetic materials in various applications, highlighting their structural and energetic properties (Fischer et al., 2013).

In the environmental sphere, a method was proposed for the rapid analysis of chlorophenoxy acid herbicides in water, showcasing an efficient, fast, and high-throughput approach. The method involved in situ esterification followed by in-vial liquid-liquid extraction combined with large-volume on-column injection and gas chromatography-mass spectrometry, offering a new avenue for analyzing such herbicides in water samples (Catalina et al., 2000).

Propriétés

IUPAC Name |

2-[5-[(4-chlorophenoxy)methyl]tetrazol-1-yl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN4O3/c11-7-1-3-8(4-2-7)18-6-9-12-13-14-15(9)5-10(16)17/h1-4H,5-6H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEMUAFWUGNXYGN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCC2=NN=NN2CC(=O)O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(5-((4-Chlorophenoxy)methyl)-1H-tetrazol-1-yl)acetic acid | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Methyl-2-[(oxan-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2803237.png)

![Methyl 2-[({3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoyl}oxy)methyl]furan-3-carboxylate](/img/structure/B2803240.png)

![N-(cyanomethyl)-2-(2-{[(pyridazin-3-yl)amino]methyl}morpholin-4-yl)acetamide](/img/structure/B2803244.png)

![1-(Pyridin-4-ylmethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B2803245.png)

![1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N-(4-methylbenzyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2803249.png)

![6-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B2803253.png)

![(E)-ethyl 2-((dimethylamino)methylene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2803254.png)